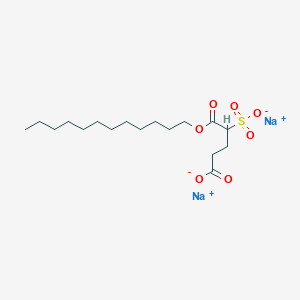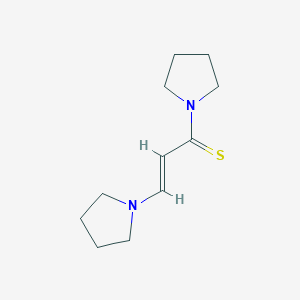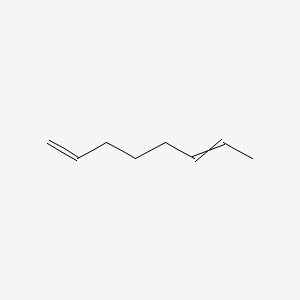
4-Cyanobenzylbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanobenzylbromide: is an organic compound with the molecular formula C8H6BrN . It is a benzyl halide derivative where a bromine atom is attached to the benzyl group, and a cyano group is attached to the benzene ring. This compound is a white to light yellow crystalline solid with a melting point of 115-117°C . It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
From p-Cyanotoluene:
Starting Material: p-Cyanotoluene
Reagents: N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
Conditions: The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Reaction: The bromination of p-cyanotoluene using NBS results in the formation of 4-cyanobenzylbromide.
-
From p-Cyanobenzyl Alcohol:
Starting Material: p-Cyanobenzyl alcohol
Reagents: Carbon tetrabromide (CBr4) and a radical initiator such as 2,2’-azobisisobutyronitrile (AIBN).
Conditions: The reaction is carried out under reflux conditions.
Industrial Production Methods:
The industrial production of this compound typically involves the bromination of p-cyanotoluene using NBS and a radical initiator. This method is preferred due to its simplicity, high yield, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Nucleophilic Substitution:
Reagents: Nucleophiles such as amines, alcohols, and thiols.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substituted benzyl derivatives such as benzylamines, benzyl alcohols, and benzyl thiols.
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Carried out under acidic or basic conditions.
Products: Oxidized derivatives such as benzaldehydes or benzoic acids.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Typically carried out in anhydrous solvents.
Products: Reduced derivatives such as benzyl alcohols.
Applications De Recherche Scientifique
Chemistry:
Reagent in Organic Synthesis: 4-Cyanobenzylbromide is used as a reagent in the synthesis of various organic compounds, including ligands and catalysts.
Biology:
Medicine:
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-Pneumocystis carinii drugs.
Industry:
Herbicide Production: It is used in the production of postemergence herbicides.
Mécanisme D'action
The mechanism of action of 4-cyanobenzylbromide involves its ability to interact with various functional groups. It undergoes nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, forming amides, ethers, and thioethers, respectively . These reactions are facilitated by the presence of the bromine atom, which acts as a good leaving group .
Comparaison Avec Des Composés Similaires
- 4-Bromomethylbenzonitrile
- 4-Cyanobenzylchloride
- 4-Cyanobenzylfluoride
Comparison:
- 4-Cyanobenzylbromide vs4-Bromomethylbenzonitrile: Both compounds have similar structures, but this compound has a cyano group, making it more reactive in nucleophilic substitution reactions .
- This compound vs4-Cyanobenzylchloride: The bromine atom in this compound is a better leaving group compared to the chlorine atom in 4-cyanobenzylchloride, making the former more reactive .
- This compound vs4-Cyanobenzylfluoride: The fluoride ion is a poor leaving group compared to the bromide ion, making this compound more suitable for nucleophilic substitution reactions .
Propriétés
Numéro CAS |
17201-41-3 |
|---|---|
Formule moléculaire |
C26H26N6O8 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





